N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide
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Overview
Description
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE is a complex organic compound with the molecular formula C17H27NO2 and a molecular weight of 277.41 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research . It is characterized by its tricyclic structure, which includes a carboxylic acid and a cyclohexylamide group.
Preparation Methods
The synthetic routes and reaction conditions for 6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE are not extensively documented in the available literature. . Industrial production methods are not well-established due to the compound’s rarity and specialized use in research.
Chemical Reactions Analysis
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved are not well-characterized due to the compound’s rarity and limited research .
Comparison with Similar Compounds
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE can be compared with other similar compounds, such as:
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE: Similar tricyclic structure with a methylamide group instead of a cyclohexylamide.
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID PHENYLAMIDE: Contains a phenylamide group, offering different chemical properties.
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID O-TOLYLAMIDE: Features an o-tolylamide group, which affects its reactivity and applications.
These comparisons highlight the uniqueness of 6,7-DI-ME-4-OXA-TRICYCLO(430
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-cyclohexyl-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide |
InChI |
InChI=1S/C17H27NO2/c1-15-11-20-17(10-12(15)8-9-16(15,17)2)14(19)18-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,18,19) |
InChI Key |
XIHAFSDHTOCIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(COC2(C3)C(=O)NC4CCCCC4)C |
Origin of Product |
United States |
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